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Spiro[2.5]octan-5-ol

Cat. No.: B1412443
CAS No.: 7647-61-2
M. Wt: 126.2 g/mol
InChI Key: JSMQJZMCDBXOHA-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Scaffolds in Organic Chemistry

Spirocyclic compounds are a class of organic molecules characterized by two rings connected at a single, shared carbon atom, known as the spiro atom. mdpi.com This structural feature imparts a distinct three-dimensional geometry, which is a departure from the often-planar structures of many aromatic compounds. bldpharm.com This inherent three-dimensionality is a key reason for their growing importance in medicinal chemistry and materials science. bldpharm.comresearchgate.net The rigid framework of spirocycles can lead to enhanced binding selectivity to biological targets and improved metabolic stability, making them attractive scaffolds in drug design. vulcanchem.comvulcanchem.com The construction of these complex three-dimensional skeletons is a significant and challenging area in synthetic organic chemistry. rsc.org

Significance of the Spiro[2.5]octane Framework in Chemical and Biological Sciences

The spiro[2.5]octane framework, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is a noteworthy scaffold within the broader class of spirocyclic compounds. Its unique structural and conformational properties make it a valuable building block in the synthesis of more complex molecules. smolecule.com The presence of the strained cyclopropane ring influences the reactivity of the molecule and can be exploited in various chemical transformations. nih.gov

In the realm of medicinal chemistry, the spiro[2.5]octane core is being explored for the development of novel therapeutic agents. vulcanchem.com The rigid nature of this framework can help in the precise positioning of functional groups to interact with biological targets, potentially leading to higher efficacy and selectivity. Derivatives of the spiro[2.5]octane skeleton have been investigated for their potential as neurologically active agents, with the conformational restriction of the spirocyclic system mimicking bioactive natural products. vulcanchem.com

Overview of Current Research Trajectories for Spiro[2.5]octan-5-ol and its Derivatives

Current research on this compound and its related compounds is multifaceted, spanning synthetic methodology, mechanistic studies, and applications in medicinal chemistry.

One major area of focus is the development of efficient and stereoselective synthetic routes to access this compound and its derivatives. For instance, a method for the synthesis of spiro[2.5]octane-5-carboxylic acid, a derivative of this compound, has been developed starting from the readily available 1,3-cyclohexanedione (B196179). google.com Another approach describes the synthesis of spiro[2.5]octane-5,7-dione, another important intermediate. wipo.intgoogle.comresearchgate.net

Mechanistic studies are also a significant research trajectory. The C(sp³)–H bond oxygenation of spiro[2.5]octane has been investigated to understand the involvement of radical and cationic intermediates in these reactions. nih.govresearchgate.netacs.org These studies provide fundamental insights into the reactivity of the spiro[2.5]octane framework and can guide the design of new synthetic transformations. For example, the oxidation of spiro[2.5]octane can lead to various products, including this compound, spiro[2.5]octan-6-ol, and spiro[2.5]octan-4-one, depending on the reaction conditions. nih.govacs.org

In medicinal chemistry, derivatives of the spiro[2.5]octane scaffold are being explored for their potential biological activities. The unique three-dimensional shape of these molecules makes them interesting candidates for interacting with biological macromolecules. researchgate.net Research in this area includes the synthesis and evaluation of various functionalized spiro[2.5]octane derivatives. vulcanchem.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES C1CC(CC2(C1)CC2)O nih.gov
InChIKey JSMQJZMCDBXOHA-UHFFFAOYSA-N nih.gov
CAS Number 7647-61-2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1412443 Spiro[2.5]octan-5-ol CAS No. 7647-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-2-1-3-8(6-7)4-5-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMQJZMCDBXOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of Spiro 2.5 Octane Scaffolds

Photochemical Transformations of Spirocyclopropyl Ketones

The photochemistry of spirocyclopropyl ketones, specifically isomers of spiro[2.5]octanone, reveals competing reaction pathways that are influenced by the position of the carbonyl group and the irradiation conditions. The rigid spirocyclic system allows for a detailed investigation of the fundamental photochemical processes of cyclopropyl (B3062369) ketones.

Investigation of Ring Opening and Rearrangement Pathways

The photochemical behavior of spirocyclopropyl ketones is highly dependent on the location of the carbonyl group relative to the spiro center. For spiro[2.5]octan-4-one , where the carbonyl group is adjacent to the cyclopropane (B1198618) ring, the primary photochemical process is not the cleavage of the strained cyclopropane ring as might be expected. Instead, irradiation primarily leads to an α-cleavage (Norrish Type I) of the C4-C5 bond, which is the bond within the cyclohexane (B81311) ring and away from the cyclopropyl group. oup.com This initial cleavage forms a diradical intermediate. Subsequent intramolecular hydrogen transfer then leads to the formation of 1-(3'-butenyl)cyclopropanecarboxaldehyde . A minor product, 2-ethylcyclohexanone , is also formed. oup.com The reaction is believed to proceed from the n-π* triplet state of the ketone, as it can be quenched by piperylene. oup.com

In contrast, the photolysis of the non-conjugated isomer, spiro[2.5]octan-5-one , results in a different rearrangement pathway. Irradiation of this ketone leads to the formation of a ring-enlarged product, 4-methylenecyclohexanone . oup.com This transformation suggests a different mechanism, likely involving initial cleavage adjacent to the carbonyl group followed by a rearrangement that incorporates the cyclopropane ring into a new six-membered ring structure.

Solvent and Irradiation Effects on Photoreactions

The solvent and irradiation conditions play a crucial role in directing the outcome of the photoreactions of spiro[2.5]octanones.

For spiro[2.5]octan-4-one , changing the solvent from n-hexane to diethyl ether alters the product distribution. While the same products are formed, the relative yields change, indicating solvent influence on the lifetime or reactivity of the intermediate species. oup.com Specifically, irradiation in n-hexane for 40 hours yielded 37% of 1-(3'-butenyl)cyclopropanecarboxaldehyde and 10% of 2-ethylcyclohexanone. In diethyl ether, after 50 hours of irradiation, the yields were 23% and 16%, respectively. oup.com The use of a Pyrex filter, which blocks high-energy UV radiation, did not significantly alter the course of the reaction for this isomer, suggesting that the transformation is efficient even with lower-energy light. oup.com

The effect of irradiation wavelength is more pronounced for spiro[2.5]octan-5-one . Irradiation of this ketone in a hexane (B92381) solution using a quartz vessel (allowing for short-wavelength UV light) results in the formation of polymeric materials. However, when a Pyrex filter is used, the reaction cleanly produces 4-methylenecyclohexanone in a 39% yield. oup.com This indicates that higher energy irradiation leads to non-selective decomposition pathways, while lower energy light promotes the specific ring-enlargement rearrangement.

CompoundSolventIrradiation ConditionsProductsYield (%)Reference
Spiro[2.5]octan-4-onen-HexaneQuartz vessel, 40h1-(3'-butenyl)cyclopropanecarboxaldehyde37 oup.com
Spiro[2.5]octan-4-onen-HexaneQuartz vessel, 40h2-Ethylcyclohexanone10 oup.com
Spiro[2.5]octan-4-oneDiethyl ether50h1-(3'-butenyl)cyclopropanecarboxaldehyde23 oup.com
Spiro[2.5]octan-4-oneDiethyl ether50h2-Ethylcyclohexanone16 oup.com
Spiro[2.5]octan-5-onen-HexanePyrex filter, 3h4-Methylenecyclohexanone39 oup.com
Spiro[2.5]octan-5-onen-HexaneQuartz vessel, 20hPolymeric materials- oup.com

C(sp3)–H Bond Functionalization of Spiro[2.5]octane

The selective functionalization of unactivated C(sp3)–H bonds is a significant challenge in synthetic chemistry. The spiro[2.5]octane scaffold has been utilized as a mechanistic probe to study such reactions, particularly manganese-catalyzed oxygenations. These studies have provided deep insights into the complex interplay of radical and cationic intermediates that govern the reaction pathways.

Manganese-Catalyzed Oxygenation Mechanisms

Manganese complexes bearing aminopyridine tetradentate ligands have been shown to be effective catalysts for the C(sp3)–H bond oxygenation of hydrocarbons, including spiro[2.5]octane and its derivatives, using hydrogen peroxide as the oxidant. researchgate.netacs.orgacs.org These reactions often yield a mixture of unrearranged and rearranged oxygenation products, such as alcohols, ketones, and esters, pointing to a complex mechanistic scenario that involves both radical and cationic species. researchgate.netacs.orgacs.org The choice of catalyst, solvent, and carboxylic acid co-ligands can be judiciously used to steer the reaction towards specific products. acs.orgchemrxiv.org

The reaction is initiated by a hydrogen atom transfer (HAT) from the substrate to a high-valent manganese-oxo species, generating a carbon-centered radical. acs.orgacs.org The fate of this radical intermediate determines the final product distribution.

Following the initial HAT step, a key intermediate is the α-cyclopropyl carbon radical. researchgate.net For a substrate like spiro[2.5]octane, this radical is located at the C4 position, which is activated by hyperconjugation with the cyclopropyl group. researchgate.netresearchgate.net This radical can undergo several competing reactions. One possibility is a rapid cyclopropane ring-opening, which for the cyclopropylcarbinyl radical itself is known to occur at a high rate (k_r = 5 × 10^7 s⁻¹). researchgate.netresearchgate.netnii.ac.jp However, in the context of these manganese-catalyzed oxidations, products derived from this radical rearrangement are generally not observed. This suggests that the subsequent steps, such as radical capture or recombination with the manganese-hydroxo species (the "rebound" step), are much faster than the ring-opening process. researchgate.netresearchgate.netnii.ac.jp The oxidation of spiro[2.5]octane with certain manganese catalysts can lead to spiro[2.5]octan-4-one as the primary product at the C4 position. researchgate.net

The formation of rearranged products, such as bicyclo[4.2.0]octan-1-ol from the oxidation of spiro[2.5]octane, provides strong evidence for the involvement of cationic intermediates. researchgate.net These cationic species are thought to arise from an electron transfer (ET) from the initially formed carbon radical to the manganese complex. researchgate.net This ET pathway competes with the direct radical rebound mechanism. The resulting carbocation can then undergo rearrangement, in this case, a semipinacol-type rearrangement where the cyclopropane ring expands, leading to the bicyclo[4.2.0]octane skeleton. researchgate.net

The balance between the radical and cationic pathways can be finely tuned. The use of highly fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) can promote the formation of cationic intermediates. chemrxiv.orgacs.org For instance, the oxidation of 6-tert-butylspiro[2.5]octane in HFIP with a carboxylic acid co-ligand can lead to both unrearranged and rearranged acetate (B1210297) esters, confirming the role of a delocalized cationic intermediate. acs.org The electronic properties of the manganese catalyst also play a critical role; more electron-deficient catalysts can favor the ET pathway and the formation of rearranged products. researchgate.net By carefully selecting the catalyst and reaction conditions, it is possible to achieve high selectivity for either the unrearranged or the rearranged products, demonstrating a remarkable level of control over the chemoselectivity of C–H oxidation. acs.org

SubstrateCatalystSolvent/Co-ligandMajor Product(s)Yield (%)Reference
6-tert-butylspiro[2.5]octane[Mn(OTf)₂(TIPS_mcp)]HFIP / AcOHtrans-6-tert-butylspiro[2.5]octan-4-yl acetate (unrearranged) & cis-4-(tert-butyl)bicyclo[4.2.0]octan-1-yl acetate (rearranged)74 (combined) acs.org
Spiro[2.5]octane[Mn(OTf)₂(Me₂N_pdp)]MeCN / Phth-Tle-OHSpiro[2.5]octan-4-one30 researchgate.net
Spiro[2.5]octane[(S,S)-Mn(TIPS_mcp)]HFIP / H₂O₂Bicyclo[4.2.0]octan-1-ol (rearranged)Predominant researchgate.net
6-tert-butylspiro[2.5]octane[Mn(OTf)₂(TIPS_mcp)]MeCNcis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol (rearranged)≤2.5 researchgate.net
Analysis of Site-Selectivity and Diastereoselectivity in Oxidation Processes

The oxidation of spiro[2.5]octane scaffolds presents a compelling case study in site-selectivity and diastereoselectivity, governed by the unique electronic and steric properties imparted by the cyclopropane ring. The C–H bonds at the C-4 position, adjacent to the spirocyclic junction, are activated by hyperconjugation with the Walsh orbitals of the cyclopropane ring. nih.gov This activation makes the C-4 position a primary target for oxidation.

In studies using dioxiranes like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), the oxidation of spiro[2.5]octane occurs predominantly at the axial C4–H bond. nih.gov This preference leads to the formation of unrearranged alcohol products with high diastereoselectivity. nih.govresearchgate.net For instance, the oxidation of 6-tert-butylspiro[2.5]octane with ETFDO exclusively targets the axial C4-H bond. nih.gov

Manganese-catalyzed oxidations with hydrogen peroxide also demonstrate pronounced selectivity, which can be tuned by the choice of catalyst, solvent, and additives. acs.orgnih.gov For example, the oxidation of spiro[2.5]octane in acetonitrile (B52724) (MeCN) using a manganese catalyst can yield spiro[2.5]octan-4-one as the main product, alongside smaller amounts of spiro[2.5]octan-5-one and spiro[2.5]octan-6-one. acs.org However, by changing the solvent to a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and adding acetic acid, the reaction can be directed towards the formation of alcohol and ester products at the C-4 position, while also producing rearranged bicyclo[4.2.0]octan-1-ol derivatives. acs.orgnih.gov This rearrangement provides clear evidence for the involvement of cationic intermediates in the reaction pathway. nih.govnih.gov

The introduction of a bulky substituent, such as a tert-butyl group at the C-6 position, further enhances selectivity by sterically hindering oxidation at adjacent sites (C-5 and C-6), thereby directing the reaction almost exclusively to the activated C-4 position. acs.orgnih.gov The careful selection of reaction conditions can lead to outstanding selectivity, where either unrearranged or rearranged products are obtained with high yields. nih.gov

Table 1: Site-Selectivity in Manganese-Catalyzed Oxidation of Spiro[2.5]octane acs.org

Catalyst System Solvent Additive Major Product(s) at C-4 Other Products
[Mn(OTf)₂(Me₂N pdp)] MeCN Phth-Tle-OH Spiro[2.5]octan-4-one (30%) Spiro[2.5]octan-5-one (7%), Spiro[2.5]octan-6-one (8%)
[Mn(OTf)₂(TIPS pdp)] HFIP Acetic Acid Spiro[2.5]octan-4-yl acetate (26%), Bicyclo[4.2.0]octan-1-yl acetate (19%) Spiro[2.5]octan-5-ol (11%), Spiro[2.5]octan-6-ol (8%)
[Mn(OTf)₂(TIPS pdp)] HFIP Ac-Gly-OH Bicyclo[4.2.0]octan-1-ol (34%) This compound (12%), Spiro[2.5]octan-6-ol (9%)

Stereoselective Oxidative Alpha Hydroxylation of Spiro[2.5]octan-4-ones

The stereoselective oxidative alpha-hydroxylation of spiro[2.5]octan-4-ones, which introduces a hydroxyl group on the carbon adjacent to the carbonyl, has been observed as a subsequent process during certain cyclopropanation reactions. researchgate.net Specifically, the synthesis of (1R, 5R, 8R, 3R)-1-aryl-5-isopropyl-8-methyl-3-spiro- researchgate.netresearchgate.netoctan-4-ones via the Corey-Chaykovsky reaction can be followed by an oxidative α-hydroxylation. researchgate.netresearchgate.net

This secondary oxidation process can occur when using systems like trimethylsulfoxonium (B8643921) iodide in a mixture of DMSO/NaOH or DMF/NaOH. researchgate.net While the initial cyclopropanation reaction mixture might yield multiple stereoisomeric hydroxy ketones, performing the oxidation on the isolated spiro[2.5]octan-4-ones can be highly stereoselective. researchgate.net The reaction proceeds efficiently at room temperature without the need for expensive catalysts, using molecular oxygen in a NaOH/DMSO system. researchgate.net This method leads to the formation of α-hydroxy ketones, such as (1R, 5S, 8R, 3R)-1-aryl-5-isopropyl-5-hydroxy-8-methyl-3-spiro[2.5]octan-4-ones. researchgate.net

The stereochemistry of the resulting α-hydroxy ketones has been confirmed through various spectroscopic methods, including 1D and 2D NMR, as well as X-ray analysis. researchgate.net Further reduction of these hydroxy ketones has also been shown to be stereoselective, yielding trans-diols. researchgate.net

Table 2: Stereoselective α-Hydroxylation of a Spiro[2.5]octan-4-one Derivative researchgate.net

Starting Material Reagents/Conditions Product Key Feature
(1R,5R,8R,3R)-1-aryl-5-isopropyl-8-methyl-3-spiro- researchgate.netresearchgate.netoctan-4-one O₂, NaOH/DMSO (1R,5S,8R,3R)-1-aryl-5-isopropyl-5-hydroxy-8-methyl-3-spiro[2.5]octan-4-one Stereoselective hydroxylation at the α-position

Intramolecular Cyclization and Decarboxylation Reactions

Spiro[2.5]octane derivatives are valuable precursors in the synthesis of more complex cyclic and spirocyclic systems through intramolecular cyclization and decarboxylation reactions. A general and efficient route has been developed for the synthesis of spiro[2.5]octane-5,7-dione. researchgate.net This method involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by a decarboxylation step. researchgate.net This protocol is advantageous as it avoids the need for column chromatography, making it scalable. researchgate.net

Another synthetic pathway to spiro[2.5]octane-4,6-dione involves an intramolecular condensation (cyclization) of a diester precursor. chemicalbook.comgoogle.com For example, [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester can be cyclized using a base like sodium methanolate in a solvent such as tetrahydrofuran (B95107) to yield the target dione (B5365651). google.com

Furthermore, intramolecular cyclization is a key step in the formation of various spirocyclic compounds. acs.org For instance, the synthesis of spiro[2.5]octadienyl intermediates can be achieved through a 5-ipso cyclization process. acs.org Decarboxylation often follows cyclization to yield the final stable product. A tandem process involving intramolecular 1,4-aryl migration followed by decarboxylation has been described for aryl alkynoates, showcasing a sophisticated application of these reaction types. acs.org

Stereochemical Investigations of Spiro 2.5 Octane Derivatives

Determination of Relative and Absolute Configurations

The unambiguous assignment of the relative and absolute configuration of chiral centers is fundamental in stereochemistry. For spiro[2.5]octane derivatives, which can possess multiple stereogenic centers, researchers employ a combination of modern chiroptical and spectroscopic techniques.

Application of Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) has become a powerful, non-empirical method for determining the absolute configuration of chiral molecules. mdpi.com This technique relies on comparing the experimentally measured CD spectrum of a compound with the theoretical spectrum generated through quantum chemical calculations, typically using Time-Dependent Density-Functional Theory (TDDFT). mdpi.commdpi.com

In the study of novel spiro[2.5]octane derivatives isolated from natural sources, such as the endophytic fungus Pestalotiopsis fici, ECD has been instrumental. For two such metabolites, Pestalotriols A and B, their complex structures featuring a unique spiro[2.5]octane skeleton were first elucidated using NMR experiments. researchgate.netrsc.org To assign the absolute configuration, researchers calculated the theoretical ECD spectra for possible stereoisomers. The experimental CD spectrum of Pestalotriol A was found to be nearly identical to the calculated spectrum for the (4S,6S,7R,8S) isomer, allowing for its unambiguous assignment. researchgate.net A similar approach was successfully used for Pestalotriol B and other complex spiro-compounds like spiro-flavostilbenoids, demonstrating the reliability of ECD calculations in this chemical class. researchgate.netresearchgate.net

Structural Elucidation via Advanced Spectroscopic Methods (e.g., NMR, X-ray Analysis)

Advanced spectroscopic methods are indispensable for determining the structure and relative stereochemistry of spiro[2.5]octane derivatives. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D experiments (COSY, NOESY), provides detailed information about atom connectivity and spatial proximity.

For instance, in the synthesis of new chiral spiro[2.5]octanones, ¹H NMR spectroscopy was the primary tool for establishing their stereochemistry. researchgate.netresearchgate.net The configuration of chiral centers and the preferred conformation of the cyclohexane (B81311) ring were confirmed by analyzing coupling constants and Nuclear Overhauser Effect (NOE) correlations. researchgate.netresearchgate.net These analyses established the trans-arrangement of the carbonyl and aryl groups on the cyclopropane (B1198618) ring and their orientation relative to substituents on the cyclohexanone (B45756) fragment. researchgate.netresearchgate.net In some cases, the structures of key stereoisomeric hydroxy ketones, which are direct precursors to compounds like spiro[2.5]octan-5-ol, have been unequivocally confirmed by single-crystal X-ray analysis. researchgate.net

Table 1: Representative ¹H NMR Spectroscopic Data for a Chiral Spiro[2.5]octanone Derivative. researchgate.netresearchgate.net
Proton AssignmentChemical Shift (δ, ppm)Key Correlation/Observation
Aryl Protons~7.0-7.3Signals correspond to the phenyl substituent.
Isopropyl CH~2.1-2.2Multiplet indicating coupling to adjacent methyl and methine protons.
Cyclohexanone CH (axial Me)~1.0Signal for the axial methyl group on the cyclohexane ring.
Cyclopropane CH (trans to aryl)~1.8-1.9The trans-arrangement is confirmed by NOESY data.

Stereoselectivity in Synthetic Transformations

Achieving control over the stereochemical outcome of a reaction is a central goal of modern organic synthesis. For spiro[2.5]octane derivatives, key transformations such as methylenation and carbonyl reduction have been developed to proceed with high stereoselectivity.

Stereoselective Methylenation Reactions

The Corey-Chaykovsky reaction, which typically involves a sulfur ylide like dimethylsulfoxonium methylide, is a powerful method for converting ketones into epoxides or, in the case of α,β-unsaturated ketones, into cyclopropanes. This reaction has been applied to the stereoselective synthesis of chiral spiro[2.5]octanones. researchgate.net

The methylenation of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide occurs with high stereoselectivity. researchgate.netresearchgate.net The reaction yields 1(S)-aryl-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones as the major products. researchgate.netresearchgate.net Importantly, the configuration of the existing chiral centers in the cyclohexanone starting material is retained, and the reaction creates the new spiro-center with a defined stereochemistry. researchgate.netresearchgate.net This stereocontrol is crucial for accessing specific, enantiomerically pure spiro-compounds.

Stereoselective Reduction of Hydroxy Ketones

The reduction of a ketone functional group introduces a new stereocenter. The stereoselective reduction of spiro[2.5]octane-based hydroxy ketones allows for the synthesis of specific spiro[2.5]octan-diol stereoisomers. Research has shown that the reduction of chiral (1R,5S,8R,3R)-1-aryl-5-isopropyl-5-hydroxy-8-methyl-3-spiro[2.5]octan-4-ones is highly stereoselective. researchgate.net Using reducing agents such as tetramethylammonium (B1211777) triacetoxyborohydride, the reaction exclusively yields the corresponding trans-(4S,5S)-diols. researchgate.net This level of stereocontrol, where the approach of the hydride reagent is directed by the existing stereocenters and conformation of the molecule, is vital for synthesizing specific isomers of compounds like this compound and its derivatives.

Influence of Stereochemistry on Molecular Conformation and Biological Activity

The fusion of the cyclopropane and cyclohexane rings creates a sterically constrained framework. vulcanchem.com The relative configuration of substituents on the rings dictates the preferred conformation, such as the chair conformation of the six-membered ring, and determines the spatial orientation of functional groups. researchgate.netresearchgate.net For example, studies on chiral spiro[2.5]octanones have shown that the preferred conformation of the starting cyclohexanone (e.g., with an equatorial isopropyl group and an axial methyl group) is maintained in the final spiro-product. researchgate.netresearchgate.net

This fixed spatial arrangement is critical for biological activity. Different stereoisomers of a molecule can exhibit vastly different interactions with chiral biological targets like enzymes and receptors. acs.org In a study of 1-oxaspiro[2.5]octanes, a close structural analog of this compound, stereochemistry was shown to be paramount for their interaction with yeast epoxide hydrolase. nih.gov The enzyme showed a distinct preference for hydrolyzing the O-axial C3 epimers much faster than the O-equatorial epimers. nih.gov This stereochemical preference highlights how the specific 3D orientation of the epoxide oxygen, dictated by the stereocenter, governs the molecule's biological processing and efficacy. nih.gov This principle underscores the importance of stereochemical purity in the design of biologically active spirocyclic compounds.

Table 2: Influence of Stereochemistry on Enzymatic Hydrolysis of 1-Oxaspiro[2.5]octane Epimers. nih.gov
Substrate EpimerRelative Orientation of OxygenRelative Rate of Hydrolysis by Yeast Epoxide Hydrolase
O-axial C3 EpimerAxialFaster
O-equatorial C3 EpimerEquatorialSlower

Medicinal Chemistry and Biological Applications of Spiro 2.5 Octane Scaffolds

Design Principles for Spirocyclic Compounds in Drug Discovery

Spirocyclic compounds, including those with a spiro[2.5]octane core, are increasingly utilized in drug discovery due to their unique structural features that can positively influence a molecule's behavior. nih.govbohrium.com The inherent three-dimensionality and rigidity of spirocyclic scaffolds offer advantages in designing drug candidates with improved properties. bohrium.combldpharm.com

Role of Spirocycles in Modulating Molecular Fsp3 Values

The fraction of sp3-hybridized carbons (Fsp3) is a crucial parameter in drug design, with higher values often correlating with greater clinical success. mdpi.comsemanticscholar.org Spirocycles, by their very nature, increase the Fsp3 character of a molecule. bldpharm.compreprints.orgbldpharm.com This is because the spiro-carbon and the carbons within the fused rings are sp3-hybridized, contributing to a more three-dimensional and less planar structure. bohrium.com

An increase in Fsp3 has been linked to improved physicochemical properties, such as enhanced aqueous solubility and decreased melting point, which are favorable for ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com The rigid nature of spiro-scaffolds, a direct result of their high Fsp3 content, can also lead to more precise and stereochemically defined interactions with biological targets. preprints.orgnih.gov This increased structural complexity and rigidity can enhance binding affinity and specificity for protein targets. preprints.orgpreprints.org For instance, research has shown that increasing the Fsp3 character by incorporating spirocyclic substituents can result in more sterically rigid molecules capable of more specific interactions with their targets due to reduced rotational freedom. preprints.org

Impact on Key Pharmacokinetic Parameters (e.g., Metabolic Stability)

The incorporation of spirocyclic scaffolds, such as the spiro[2.5]octane system, can significantly impact a drug candidate's pharmacokinetic profile. nih.govdndi.org One of the key advantages is the potential for improved metabolic stability. bohrium.combldpharm.combldpharm.com The rigid, sterically hindered nature of the spirocyclic core can shield metabolically susceptible sites from enzymatic degradation. For example, fluorinated analogs of some spiro compounds have been shown to exhibit enhanced metabolic stability.

Pharmacological Profiles and Therapeutic Potential of Spiro[2.5]octane-Containing Molecules

Derivatives of spiro[2.5]octane have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Anticancer Activities and Cytotoxicity Studies

Several studies have explored the anticancer potential of compounds containing the spiro[2.5]octane scaffold and related spiro structures. smolecule.comresearchgate.netontosight.ai For example, pestalotriols A and B, natural products featuring a spiro[2.5]octane skeleton, were isolated from an endophytic fungus. researchgate.netresearchgate.net While one of these compounds, pestalotriol B, showed weak cytotoxicity against HeLa cells, this discovery highlights nature's use of this scaffold. researchgate.netmdpi.com

Synthetic spiro compounds have also demonstrated significant cytotoxic effects. Research on various spiro-bisheterocyclic compounds has shown their ability to induce apoptosis in human breast cancer cell lines, including MCF-7 and MDA-MB-231. iiarjournals.org These compounds may act by targeting the p53-MDM2 interaction, a key pathway in cancer development. iiarjournals.org Other research has indicated that spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives exhibit cytotoxicity against various cancer cell lines. rsc.org The rigid three-dimensional structure of spiro compounds is thought to be a key factor in their potent antitumor activity. iiarjournals.orgencyclopedia.pub

Compound/DerivativeCell LineObserved EffectIC50 (µM)
Pestalotriol BHeLaWeak cytotoxicity87.0
Spiro-bisheterocyclic compound 3MCF-7 (Breast)Induction of apoptosisNot specified
Spiro-bisheterocyclic compound 4MDA-MB-231 (Breast)Induction of apoptosisNot specified
Spiro-bisheterocyclic compound 6MCF-7 and MDA-MB-231 (Breast)Induction of apoptosisNot specified

Antimicrobial and Antifungal Activities

The spiro[2.5]octane scaffold and its derivatives have also shown promise as antimicrobial and antifungal agents. ontosight.aismolecule.comontosight.ai For instance, (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid has demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Derivatives of spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione have exhibited both antibacterial and antifungal properties. rsc.org Additionally, some aminocyclohexenones derived from spiro[2.5]octane-5,7-dione have shown moderate antifungal activities against several pathogenic fungal strains. researchgate.net The unique structural features of spiro compounds are believed to contribute to their ability to disrupt microbial processes. vulcanchem.com

Compound/DerivativeOrganismActivityMIC (µg/mL)
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acidStaphylococcus aureusAntimicrobial32
Escherichia coliAntimicrobial64
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivativesStaphylococcus aureusAntibacterialNot specified
Aminocyclohexenone derivativesPathogenic fungal strainsAntifungalNot specified

Anti-inflammatory and Analgesic Properties

The potential of spiro[2.5]octane derivatives in treating inflammation and pain has also been explored. nih.gov (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid has been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in cellular models.

In the realm of analgesia, (+/-)-2-Amino-7-oxa-3-thia-1-azaspiro preprints.orgpreprints.orgundec-1-ene and its derivatives have demonstrated significant activity in models of pain. nih.gov Structure-activity relationship studies suggest that the 2-amino-1,3-thiazine ring system is a key contributor to the analgesic properties of these spiro compounds. nih.gov Furthermore, some spirooxindole derivatives have been investigated for their potential in managing chronic pain states. google.com

Compound/DerivativeModelObserved Effect
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acidLPS-stimulated macrophagesReduction in pro-inflammatory cytokines (TNF-alpha and IL-6)
(+/-)-2-Amino-7-oxa-3-thia-1-azaspiro preprints.orgpreprints.orgundec-1-enePhenylquinone writhing and yeast inflamed foot assaysSignificant analgesic activity

Antiviral and Antimalarial Activities

The unique stereochemistry of the spiro[2.5]octane core has been exploited in the development of novel antiviral and antimalarial agents. These compounds often exhibit potent activity against various pathogens, including drug-resistant strains.

Antiviral Activity

Spiro[2.5]octane derivatives have demonstrated promising activity against a range of viruses. For instance, certain spiro-isoxazoline derivatives containing a spiro-annulated cyclooctane (B165968) ring, a close structural relative of the spiro[2.5]octane system, have shown notable efficacy against flaviviruses such as Tick-Borne Encephalitis Virus (TBEV) and West Nile Virus (WNV). The antiviral activity of these compounds is often attributed to their ability to interact with viral proteins or enzymes crucial for replication. Research has identified spiro-isoxazoline derivatives with potent antiviral effects, with the substitution pattern on the sulfonyl moiety playing a critical role in their activity spectrum. openmedicinalchemistryjournal.com

A study on spiro-annulated derivatives of oxepane (B1206615) and azepane, which share the spirocyclic feature, revealed inhibitory activity against adenovirus C5, a DNA virus. qdu.edu.cn This highlights the potential of spirocyclic scaffolds in targeting a variety of viral pathogens.

Table 1: Antiviral Activity of Spiro[2.5]octane Analogs
Compound ClassVirusActivity (EC50)Reference
Spiro-isoxazoline derivative (p-nitrophenyl groups)Tick-Borne Encephalitis Virus (TBEV)2.0 ± 0.5 μM researchgate.net
Spiro-isoxazoline derivative (naphtyl substituent)West Nile Virus (WNV)1.3 ± 0.5 μM researchgate.net
Spiropiperidine derivativeInfluenza A virus12.6 μM ub.edu

Antimalarial Activity

The spirocyclic scaffold is also a promising feature in the design of new antimalarial drugs, particularly against resistant strains of Plasmodium falciparum. Spiro-β-lactams and dispiro-β-lactams have demonstrated excellent antimalarial activities against chloroquine-resistant strains, with IC50 values in the low micromolar range. rsc.orgnih.gov Furthermore, spirooxindoles have emerged as a significant class of antimalarial agents, with some derivatives showing dual-stage activity against both the blood and liver stages of the parasite. nih.gov

Table 2: Antimalarial Activity of Spirocyclic Derivatives
Compound ClassParasite StrainActivity (IC50)Reference
Spiro-β-lactams and dispiro-β-lactamsPlasmodium falciparum K14 (chloroquine-resistant)5 to 32.2 μM rsc.org
Spiropiperidine hydantoin (B18101) (CWHM-123)Plasmodium falciparum 3D70.310 μM nih.gov
Spiropiperidine hydantoin (CWHM-505)Plasmodium falciparum 3D70.099 μM nih.gov

Receptor Modulatory Effects (e.g., Melanocortin 4 Receptor Antagonism, Serotonin (B10506) 5-HT1A Receptor Agonism)

The defined three-dimensional shape of spiro[2.5]octane derivatives makes them ideal candidates for interacting with the binding pockets of various receptors, leading to either agonistic or antagonistic effects.

Melanocortin 4 Receptor Antagonism

The melanocortin 4 receptor (MC4R) is a key regulator of energy homeostasis and appetite. nih.gov Antagonists of this receptor are being investigated for the treatment of conditions such as cachexia. nih.govgoogle.com Spiro-naphthyridine and cyclohexylpiperazine derivatives have been identified as potent MC4R antagonists. nih.govportico.org These compounds, while not containing a spiro[2.5]octane core, demonstrate the potential of spirocyclic structures to achieve high affinity and selectivity for the MC4R.

Table 4: Binding Affinity of Spirocyclic MC4 Receptor Antagonists
Compound ClassReceptorBinding Affinity (Ki, nM)Reference
2,4-dichlorophenylalanine derivative (9)Human MC4R1.8 portico.org
Cyclohexylpiperazine analogue (11)Human MC4R4.2 portico.org
Ester analogue (12)Human MC4R6.3 portico.org

Serotonin 5-HT1A Receptor Agonism

The serotonin 5-HT1A receptor is a target for anxiolytic and antidepressant drugs. jneuropsychiatry.orgwikipedia.org Spiroxatrine (B1682170), a spirocyclic compound, and its derivatives have been studied for their interaction with this receptor. nih.gov While spiroxatrine itself has antagonist properties, modifications to its structure have led to the development of selective 5-HT1A receptor ligands with varying affinities. nih.gov One such derivative, compound 11 from a study on triazaspirodecanones, showed a high pKi value of 8.43 for the 5-HT1A receptor, indicating strong binding affinity. nih.gov

Table 5: Binding Affinity of Spiroxatrine Derivatives at the 5-HT1A Receptor
CompoundReceptorBinding Affinity (pKi)Reference
Spiroxatrine5-HT1A Receptor~8.4 nih.gov
Compound 11 (triazaspirodecanone derivative)5-HT1A Receptor8.43 nih.gov

Structure-Activity Relationship (SAR) Studies for Spiro[2.5]octane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For spiro[2.5]octane derivatives, SAR studies have provided valuable insights into the structural features required for their antiviral and antimalarial effects.

Antiviral SAR

In the context of antiviral agents, SAR studies of spirooxindoles have shown that the stereochemistry around the cyclopropane (B1198618) ring is critical for activity. nih.gov Modifications to the aromatic ring, the lactam moiety, and the ester group have been systematically explored to enhance potency. For spiro-isoxazoline derivatives with activity against TBEV and WNV, the nature of the substituents on the sulfonyl group significantly influences their antiviral potency. researchgate.net For instance, a derivative with p-nitrophenyl groups was most active against TBEV, while a derivative with a lipophilic naphthyl group showed the highest potency against WNV. researchgate.net

Antimalarial SAR

SAR studies of antimalarial spirocyclic chromanes have been conducted to identify the essential features for their activity. ontosight.ai For spiro-β-lactams, the presence and nature of substituents on the β-lactam ring and the spiro-fused ring system have been shown to modulate their antimalarial potency against chloroquine-resistant P. falciparum. rsc.org In the case of spirooxadiazoline oxindoles, SAR studies have helped in identifying compounds with dual-stage antimalarial activity. nih.gov The structural similarity of some of these compounds to known inhibitors of the P. falciparum Na+ efflux pump PfATP4 suggests a potential mechanism of action and provides a basis for further optimization. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Properties and Geometric Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for predicting the electronic structure and geometry of molecules. arxiv.org This method calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. arxiv.orgcnr.it For Spiro[2.5]octan-5-ol, DFT is instrumental in determining its most stable three-dimensional structure through a process called geometry optimization.

During geometry optimization, the positions of the atoms are systematically adjusted to find the arrangement with the minimum energy. cnr.it This process provides accurate bond lengths, bond angles, and dihedral angles. Various functionals, which are approximations for the exchange-correlation energy, can be employed within DFT. The choice of functional and basis set is crucial for obtaining reliable results. For instance, hybrid functionals like B3LYP and PBE0 are commonly used for organic molecules. rsc.org A systematic evaluation of different functionals and basis sets helps in selecting the most appropriate level of theory for the system under study. rsc.org

Beyond geometric parameters, DFT calculations yield a wealth of information about the electronic properties of this compound. These include the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com These properties are key to understanding the molecule's reactivity, polarity, and potential interaction sites.

DFT FunctionalBasis SetPrimary Application in Spiro-Compound StudiesReference
B3LYP6-31G* / 6-311+G Geometry optimization and calculation of NMR chemical shifts for stereochemical assignment. cnr.itrsc.orgnih.gov
PBE0def2-TZVPHigh-accuracy geometry optimization, particularly for transition metal complexes, but principles apply to organic structures. rsc.org
ωB97XD6-31+GUsed in the DP4+ method for NMR chemical shift calculations, includes dispersion corrections. rsc.org
B2PLYPaug-cc-pVDZAnalysis of structural parameters and hyperconjugative interactions in spirocyclic systems. mdpi.com

Mechanistic Insights via Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. For this compound and related structures, these models provide detailed energy profiles of reaction pathways, helping to identify intermediates and transition states.

The oxidation of spiro[2.5]octane, the parent hydrocarbon of this compound, has been a subject of significant mechanistic study. acs.orgresearchgate.net Computational studies, particularly using DFT, have been crucial in understanding the involvement of radical and cationic intermediates in these reactions. nih.govresearchgate.net

When spiro[2.5]octane reacts with oxidizing agents like dioxiranes or manganese-oxo species, a hydrogen atom is typically abstracted from a C-H bond, generating a carbon-centered radical. acs.orgacs.orgnih.gov The fate of this radical determines the final product distribution. Computational modeling can calculate the activation barriers for different pathways, such as radical recombination or further oxidation to a cation. acs.org

A key finding from both experimental and computational work is the detection of rearranged products, such as bicyclo[4.2.0]octan-1-ol, during the oxidation of spiro[2.5]octane. nih.govnih.gov The formation of this rearranged alcohol provides unambiguous evidence for the involvement of a cationic intermediate, which can undergo skeletal rearrangement. nih.govacs.orgnih.gov Without computational modeling of the potential energy surfaces, rationalizing the formation of such products and the competition between radical and cationic pathways would be exceedingly difficult. researchgate.net For example, studies on the oxidation of 6-tert-butylspiro[2.5]octane with hydrogen peroxide catalyzed by manganese complexes showed that mixtures of unrearranged and rearranged products are formed, pointing to the involvement of cationic intermediates. acs.orgresearchgate.net

SubstrateOxidizing SystemDetected Intermediates (Evidence)Key ProductsReference
Spiro[2.5]octane3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO)Radical and Cationic (Rearranged Products)Spiro[2.5]octan-4-one, Bicyclo[4.2.0]octan-1-ol nih.govacs.org
6-tert-butylspiro[2.5]octaneETFDOCationic (Rearranged Products)axial-6-tert-butylspiro[2.5]octan-4-ol, cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol acs.org
Spiro[2.5]octaneH₂O₂ / Mn CatalystRadical and Cationic (Rearranged Products)Spiro[2.5]octan-4-one, Bicyclo[4.2.0]octan-1-ol acs.orgnih.gov
Spiro[2.5]octaneCytochrome P450 EnzymesRadical (No Rearrangement Observed)Unrearranged alcohols acs.org

The regioselectivity of reactions on the spiro[2.5]octane framework is a topic of significant interest. Experimental studies show that oxidation reactions often occur preferentially at the C4 position (adjacent to the spiro-carbon). acs.org Computational studies have revealed that this selectivity is due to specific electronic effects, namely hyperconjugative interactions. nih.govacs.orgresearchgate.net

DFT calculations show that the σ* anti-bonding orbital of the axial C4-H bond can interact favorably with the high-lying Walsh orbitals of the adjacent cyclopropane (B1198618) ring. nih.govacs.org This interaction, a form of σ → Walsh orbital hyperconjugation, lowers the energy of the transition state for hydrogen atom transfer (HAT) from the axial C4-H bond. acs.org This stabilizing effect activates this specific bond, making it more susceptible to attack by oxidizing agents. nih.govresearchgate.net

Computational analysis of the transition state geometries provides further evidence for this interaction. In the transition state for axial C4-H abstraction, calculations show a slight lengthening of the cyclopropane C1-C2 bond and a shortening of the C1-C4 bond, consistent with the delocalization of electron density predicted by the hyperconjugation model. acs.org The calculated activation free energy for the abstraction of the axial C4-H is significantly lower than that for the equatorial C4-H or other C-H bonds on the cyclohexane (B81311) ring, which aligns perfectly with the experimentally observed product distributions. acs.org

Interaction TypeInvolved OrbitalsEffect on Spiro[2.5]octaneComputational EvidenceReference
HyperconjugationAxial C4–H (σ*) and Cyclopropane (Walsh)Lowers the activation barrier for hydrogen atom transfer (HAT) at the axial C4 position.Lower calculated ΔG‡ for axial vs. equatorial C-H activation (by 1.9 kcal/mol). acs.org
Cross-Hyperconjugation (Spiro-conjugation)π-bonds and spiro-center orbitalsEnhances charge mobility across the spirocyclic framework in related imine systems.Analysis of bond length alterations and frontier molecular orbitals (FMOs). mdpi.comnih.gov

Molecular Docking and Ligand-Receptor Interaction Simulations

While specific molecular docking studies for this compound are not prominently featured in the literature, the methodologies are broadly applicable to understanding its potential biological activity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com

The process involves placing the ligand, such as a derivative of this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy. mdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comacs.org

For a molecule like this compound, its rigid, three-dimensional spirocyclic core is an interesting scaffold for drug design. Docking simulations could be used to virtually screen a library of its derivatives against various protein targets. mdpi.comnih.gov Subsequent molecular dynamics (MD) simulations can be performed on the most promising ligand-receptor complexes to assess their stability and dynamic behavior over time, providing a more refined understanding of the binding interactions. mdpi.comresearchgate.netbiorxiv.org

Simulation StepPurposeKey Output DataRelevance to this compound
Ligand PreparationGenerate a 3D conformation of the molecule.Low-energy 3D structure.Create a realistic model of a this compound derivative for docking.
Molecular DockingPredict binding mode and affinity in a protein active site.Binding score (e.g., kcal/mol), predicted pose, key interactions (H-bonds, etc.).Identify potential biological targets and binding hypotheses.
Molecular Dynamics (MD)Simulate the dynamic behavior of the ligand-receptor complex.Trajectory of atomic positions, RMSD, RMSF, analysis of interaction stability.Assess the stability of the predicted binding mode over time.

Quantum Chemical Calculations for Stereochemical Assignment

This compound is a chiral molecule, possessing a stereogenic center at the carbon atom bearing the hydroxyl group (C5). Determining the absolute configuration of such chiral molecules is a critical task in chemistry. Quantum chemical calculations have become an indispensable tool for this purpose, often used in conjunction with experimental spectroscopic data. uca.edu.armdpi.com

A powerful method for stereochemical assignment involves the calculation of NMR chemical shifts. nih.govresearchgate.net The procedure typically involves performing geometry optimizations and subsequent NMR shielding constant calculations for all possible stereoisomers of the molecule using DFT (e.g., at the GIAO-DFT level). researchgate.netrsc.org The calculated chemical shifts for each isomer are then compared to the experimentally measured values. Statistical tools, such as the DP4+ probability analysis, can be used to provide a quantitative measure of confidence in the assignment. rsc.orgresearchgate.net

This approach is particularly valuable for complex molecules or when crystals suitable for X-ray crystallography are not available. mdpi.com By accurately predicting the NMR spectra associated with each possible stereoisomer of this compound, quantum chemical calculations can provide a definitive assignment of its relative and absolute stereochemistry.

MethodCalculated PropertyExperimental Data RequiredApplicationReference
NMR Chemical Shift Calculation (e.g., GIAO-DFT)¹H and ¹³C NMR chemical shiftsExperimental ¹H and ¹³C NMR spectraAssigns relative and absolute configuration by comparing calculated shifts of all possible isomers with experimental data. nih.govuca.edu.arrsc.org
DP4+ AnalysisProbability score for each isomerExperimental and calculated ¹H and ¹³C NMR shiftsProvides a statistical confidence level for the stereochemical assignment based on NMR data. rsc.orgresearchgate.net
Electronic Circular Dichroism (ECD) CalculationECD spectrumExperimental ECD spectrumAssigns absolute configuration by comparing the calculated spectrum to the experimental one. researchgate.net

Natural Products Featuring the Spiro 2.5 Octane Skeleton

Isolation and Structural Elucidation of Spiro[2.5]octane Metabolites

The identification of natural products containing the spiro[2.5]octane skeleton is a relatively recent development in the field of natural product chemistry. These compounds have been isolated from diverse biological sources, with their complex structures being elucidated through modern spectroscopic techniques.

In 2015, two new metabolites, designated pestalotriols A and B, were isolated from the endophytic fungus Pestalotiopsis fici. auctoresonline.orgchemrxiv.org This fungus was obtained from the branches of the tea plant, Camellia sinensis. auctoresonline.orgnih.gov The isolation of these compounds was significant as they were the first to feature the unique spiro[2.5]octane skeleton. auctoresonline.orgmdpi.com

The structural elucidation of pestalotriols A and B was primarily accomplished through extensive NMR (Nuclear Magnetic Resonance) experiments. auctoresonline.orgchemrxiv.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine their molecular formulas. auctoresonline.org The absolute configurations of these chiral molecules were assigned using electronic circular dichroism (ECD) calculations, which provided a deeper understanding of their three-dimensional structures. auctoresonline.orgchemrxiv.orgresearchgate.net Pestalotriol A incorporates a spiro[2.5]oct-4-ene core linked to a 3-methylbut-3-enal (B3045679) unit and a 2-hydroxypropan-2-yl group. mdpi.com

The spiro[2.5]octane skeleton is not exclusive to fungi. Phytochemical analysis of the ethyl acetate (B1210297) leaf extract of Vitex doniana, a plant species commonly known as black plum, revealed the presence of a compound identified as spiro[2.5]octane. researchgate.netresearchgate.net This identification was made through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. In the study, spiro[2.5]octane was found to be one of the less abundant metabolites in the extract. researchgate.net The presence of this spiro compound in a plant extract suggests that the biosynthetic machinery to produce this unique carbon skeleton may have evolved independently in different biological kingdoms.

Biosynthetic Pathways of Naturally Occurring Spiro[2.5]octane Compounds

The biogenesis of the spiro[2.5]octane skeleton is an area of ongoing research. While a definitive pathway has not been fully elucidated, a plausible biosynthetic route for pestalotriols A and B has been proposed. researchgate.net It is hypothesized that the formation of the spiro[2.5]octane core may involve a Diels-Alder reaction, a powerful and common C-C bond-forming reaction in the biosynthesis of many complex fungal natural products. acs.orgmdpi.comnsf.gov In the proposed pathway for pestalotriols, a precursor molecule could undergo an intramolecular [4+2] cycloaddition to form the characteristic spirocyclic system. researchgate.net Fungal secondary metabolism is known for its ability to generate vast structural diversity from a limited number of building blocks, often employing fascinating enzymatic cascades. auctoresonline.orgsci-hub.se The enzymes responsible for catalyzing the specific steps in the biosynthesis of the spiro[2.5]octane core in Pestalotiopsis fici remain to be identified and characterized.

Biological Screening of Natural Spiro[2.5]octane Compounds

Following their isolation and structural characterization, natural products are typically screened for potential biological activities.

Pestalotriol A, isolated from Pestalotiopsis fici, has been evaluated for its cytotoxic effects. Initial studies showed that it exhibited weak cytotoxicity against HeLa (human cervical cancer) cells. mdpi.comnih.govvdoc.pub

The ethyl acetate leaf extract of Vitex doniana, which contains spiro[2.5]octane, has demonstrated significant biological activity. In one study, this extract showed potent anti-prostate cancer activity against DU-145 cells. researchgate.net The extract exhibited low cytotoxicity against normal mammalian epithelial cells, suggesting a degree of selectivity for cancer cells. researchgate.netnih.gov It is important to note that this activity is attributed to the entire extract, which is a complex mixture of many compounds, and the specific contribution of the spiro[2.5]octane component to the observed cytotoxicity has not been determined. The leaves and fruits of Vitex doniana have also been investigated for other properties, such as anti-inflammatory and antioxidant activities. nih.gov

Q & A

Q. What are the optimal synthetic routes for Spiro[2.5]octan-5-ol, and how can purity be ensured?

Methodological Answer: The synthesis of this compound typically involves lithium aluminum hydride (LiAlH₄)-mediated reductions under controlled conditions. For example, refluxing ketone precursors with 2 molar equivalents of LiAlH₄ in ether for 1 hour under gas chromatography (GC) monitoring achieves 94% yield . Key steps include:

  • Precursor Selection : Use bicyclobutylidenes or analogous ketones as starting materials.
  • Reaction Monitoring : GC or TLC to track conversion rates.
  • Purification : Column chromatography (e.g., silica gel) to isolate the product.
    Purity is validated via IR spectroscopy (free OH stretch at 3620 cm⁻¹ and associated vibrations at 3120–3600 cm⁻¹) and ¹³C-NMR (δ = 86.66 ppm for tertiary carbinol) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies hydroxyl groups via free (3620 cm⁻¹) and associated (3120–3600 cm⁻¹) O-H stretches .
  • ¹³C-NMR : Distinguishes tertiary (δ = 83.08–86.66 ppm) and quaternary carbons in the spirocyclic framework .
  • ¹H-NMR : Resolves methyl groups (e.g., δ = 0.78–1.06 ppm for trimethyl-substituted derivatives) and confirms stereochemistry .
  • GC-MS : Validates molecular weight and detects byproducts.

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound synthesis yields under varying conditions?

Methodological Answer: Contradictions in yield (e.g., 78% vs. 94% ) often arise from:

  • Substrate Complexity : Higher spirocyclic systems (e.g., Spiro[3.4]octan-5-ol) may exhibit steric hindrance, reducing efficiency .
  • Reagent Stoichiometry : Excess LiAlH₄ (≥2 equivalents) ensures complete reduction but risks side reactions.
  • Temperature Control : Lower temperatures (0°C) minimize decomposition in sensitive derivatives .
    Resolution Strategy :

Replicate experiments with strict adherence to stoichiometry and temperature.

Use high-resolution mass spectrometry (HRMS) to identify impurities.

Apply multivariate analysis (e.g., DOE) to isolate critical variables .

Q. What computational methods are suitable for modeling this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., ketone reduction energetics) and transition states.
  • Molecular Dynamics (MD) : Simulate steric effects in crowded spirocyclic systems .
  • Database Mining : Use SciFinder or Reaxys to cross-reference experimental data (e.g., IR/NMR shifts) with theoretical models .
    Tools : Gaussian, ORCA, or CP2K for quantum mechanics; VMD for visualization.

Q. How does this compound’s reactivity compare to larger spirocyclic analogs?

Methodological Answer:

  • Steric Effects : Smaller rings (e.g., Spiro[2.5]) exhibit faster kinetics due to reduced steric hindrance.
  • Electronic Factors : Electron-withdrawing groups on the spiro carbon increase hydroxyl acidity.
  • Experimental Design :
    • Synthesize analogs (e.g., Spiro[3.4]octan-5-ol) under identical conditions.
    • Compare rates via kinetic studies (e.g., UV-Vis monitoring of oxidation) .
    • Use Hammett plots to correlate substituent effects with reactivity .

Data Analysis & Reproducibility

Q. What statistical approaches validate the reproducibility of this compound syntheses?

Methodological Answer:

  • Standard Deviation Analysis : Calculate yield variability across ≥3 independent trials.
  • ANOVA : Identify significant differences between methods (e.g., LiAlH₄ vs. NaBH₄ reductions).
  • Error Sources : Track moisture sensitivity (LiAlH₄) or column chromatography losses .
    Reporting Standards : Include raw spectral data, chromatograms, and reaction logs in supplementary materials for peer validation .

Q. How can conflicting spectral data for this compound derivatives be interpreted?

Methodological Answer:

  • Isotopic Labeling : Confirm assignments via ²H or ¹³C-labeled precursors.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping) that obscure signals.
  • Cross-Validation : Compare with literature data from authoritative databases (e.g., SDBS or NIST Chemistry WebBook) .

Experimental Design & Optimization

Q. What strategies optimize this compound synthesis for high-throughput applications?

Methodological Answer:

  • Microreactor Systems : Enhance heat/mass transfer for scalable production.
  • Automated Purification : Use flash chromatography systems (e.g., Biotage®) to standardize isolation.
  • Quality Control : Implement inline IR or Raman spectroscopy for real-time monitoring .

Q. How can mechanistic studies elucidate this compound’s formation pathways?

Methodological Answer:

  • Isotope Trapping : Introduce deuterated solvents (e.g., D₂O) to identify intermediates.
  • Kinetic Isotope Effects (KIE) : Compare rates of proto- and deutero-substrates.
  • Computational Mapping : Use DFT to model transition states and identify rate-limiting steps .

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Reactant of Route 1
Spiro[2.5]octan-5-ol
Reactant of Route 2
Spiro[2.5]octan-5-ol

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